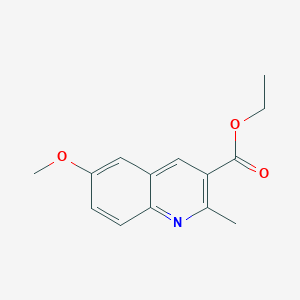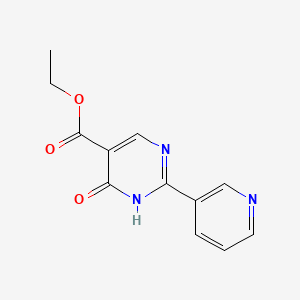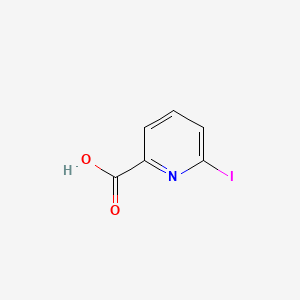
2,8-Dichloroquinoline
Descripción general
Descripción
2,8-Dichloroquinoline can be synthesized from the reaction between 8-chloroquinoline-N-oxide and phosphoryl trichloride.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
2,8-Dichloroquinoline has been utilized as a key intermediate in the synthesis of complex molecules. For instance, the palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines demonstrated improved selectivity and yield with this compound, showcasing its utility in creating compounds with potential biological activities (Abel et al., 2013). Another study described the synthesis of novel benzo[h][1,6]naphthyridine derivatives from 4-aminoquinoline and cyclic β-ketoester, where 2,8-dichloroquinolin-4-amine served as a novel class of building blocks (Toche et al., 2010).
Material Science
In the field of material science, this compound's derivatives have shown potential. For example, mixed ligand Cu^2+ complexes of a model therapeutic with Alzheimer's amyloid-β peptide and monoamine neurotransmitters have been studied, indicating the significance of 2-substituted 8-hydroxyquinolines in developing treatments for Alzheimer's disease (Kenche et al., 2013).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of 8-nitrofluoroquinolone derivatives, synthesized from this compound, have been explored, showing promising activity against gram-positive and gram-negative strains. This indicates the potential of this compound derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).
Corrosion Inhibition
Quinoline derivatives, including those based on this compound, have been investigated for their corrosion inhibition properties. A study on the inhibition behavior of novel quinoline derivatives for the corrosion of mild steel in hydrochloric acid solution highlighted the effectiveness of these compounds as corrosion inhibitors (Lgaz et al., 2017).
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,8-Dichloroquinoline plays a significant role in biochemical reactions, particularly in the synthesis of other quinoline derivatives. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of several drugs . This interaction can affect the metabolic rate of these drugs, leading to potential changes in their efficacy and toxicity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the growth of certain cancer cells by interfering with their signaling pathways . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with CYP1A2 leads to enzyme inhibition, affecting the metabolism of substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting cancer cell growth . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450, leading to the formation of metabolites that can be excreted from the body. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . For example, it has been shown to cross the blood-brain barrier, indicating its potential effects on the central nervous system. The distribution of this compound within different tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Propiedades
IUPAC Name |
2,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXOCTXTVIVOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350316 | |
| Record name | 2,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4470-83-1 | |
| Record name | 2,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How selective is the palladium-catalyzed amination of 2,8-Dichloroquinoline compared to other dichloroquinoline isomers?
A1: The research indicates that the palladium-catalyzed amination of this compound exhibits superior selectivity compared to 2,6-Dichloroquinoline but shows lower selectivity than 4,8- and 4,7-Dichloroquinolines []. This suggests that the position of chlorine atoms on the quinoline ring significantly influences the reaction's regioselectivity.
Q2: What challenges arise when using bulky amines in the palladium-catalyzed amination of this compound, and how can these challenges be addressed?
A2: The study found that using sterically hindered amines, like those containing bulky adamantane substituents, can pose challenges in the amination of this compound []. Specifically, these bulky amines necessitate a change in the catalytic system. While BINAP ligand proves effective for less hindered amines, the authors found that switching to DavePhos ligand is crucial for successful amination with the bulkiest adamantane-containing amines. This highlights the importance of ligand choice in optimizing palladium-catalyzed amination reactions, particularly when employing sterically demanding substrates.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)






![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)




